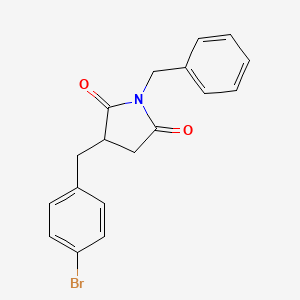
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione, also known as BBPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPD belongs to the class of pyrrolidinediones and is structurally similar to thalidomide, a drug that was initially developed as a sedative but later found to have teratogenic effects. However, BBPD has been found to have promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by modulating the activity of transcription factors such as NF-κB. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other angiogenic factors. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by modulating the activity of transcription factors such as NF-κB. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other angiogenic factors. It has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has several advantages in lab experiments, including its high purity and stability, making it suitable for further research. However, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione, including further investigation of its mechanism of action, optimization of its pharmacokinetics, and development of new drug formulations. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione may have applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation. Overall, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has significant potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties.
Synthesemethoden
The synthesis of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzylamine with phthalic anhydride and benzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction, to yield the final product. The synthesis of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been optimized to obtain high yields and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been found to exhibit anti-inflammatory, anti-angiogenic, and immunomodulatory effects, making it a potential candidate for the development of new drugs. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising chemotherapeutic agent.
Eigenschaften
IUPAC Name |
1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-16-8-6-13(7-9-16)10-15-11-17(21)20(18(15)22)12-14-4-2-1-3-5-14/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLSDRSPDZBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5733105 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
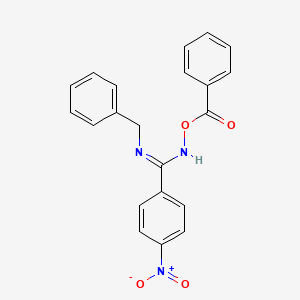
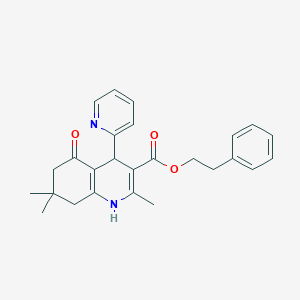
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
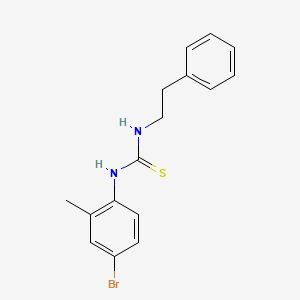
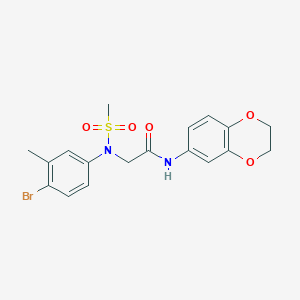
![6-(2-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5092261.png)
